molecular formula C17H19NO4 B1379498 tert-butyl N-[2-(4-methylbenzoyl)furan-3-yl]carbamate CAS No. 1803605-07-3

tert-butyl N-[2-(4-methylbenzoyl)furan-3-yl]carbamate

Cat. No. B1379498
M. Wt: 301.34 g/mol
InChI Key: BLJUJOVZZUCWAP-UHFFFAOYSA-N
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Description

“tert-butyl N-[2-(4-methylbenzoyl)furan-3-yl]carbamate” is a chemical compound with the CAS Number: 1803605-07-3 . It has a molecular weight of 301.34 and its IUPAC name is tert-butyl (2- (4-methylbenzoyl)furan-3-yl)carbamate . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H19NO4/c1-11-5-7-12 (8-6-11)14 (19)15-13 (9-10-21-15)18-16 (20)22-17 (2,3)4/h5-10H,1-4H3, (H,18,20) . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Unfortunately, additional physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural characterization of carbamate derivatives, including tert-butyl N-[2-(4-methylbenzoyl)furan-3-yl]carbamate, have been explored for their unique hydrogen bonding and molecular packing properties. Studies have demonstrated the importance of hydrogen bonds in assembling molecules into three-dimensional architectures, highlighting the compound's role in the development of new materials and molecular structures. The interplay of strong and weak hydrogen bonds in such compounds has been shown to form motifs with pseudo symmetry, contributing to their crystalline structures (Das et al., 2016).

Catalytic Applications

The compound has been implicated in catalytic processes, particularly in the C-H bond activation/borylation of furans and thiophenes. A study involving an iron-methyl complex demonstrated the compound's ability to activate C-H bonds, leading to the formation of aryl complexes. This activation is crucial for the dehydrogenative coupling of furans or thiophenes with pinacolborane, showcasing the compound's potential in organic synthesis and catalysis (Hatanaka et al., 2010).

Intermediate for Synthesis

As an intermediate, tert-butyl N-[2-(4-methylbenzoyl)furan-3-yl]carbamate plays a significant role in the synthesis of various biologically active compounds. Its utility in forming other complex molecules is highlighted through its involvement in multi-step synthetic processes. For example, it has been used in the synthesis of compounds related to omisertinib (AZD9291), a notable achievement in medicinal chemistry (Zhao et al., 2017).

Protective Group Chemistry

In the realm of amino protecting group chemistry, tert-butyl N-[2-(4-methylbenzoyl)furan-3-yl]carbamate serves as a pivotal example of the versatility of silyl carbamates. The chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates illustrates the compound's importance in synthesizing and manipulating amino acids and peptides. This enables the conversion of N-tert-butoxycarbonyl (Boc) compounds into their corresponding N-benzyloxycarbonyl (Z) compounds under mild reaction conditions, showcasing the compound's utility in peptide synthesis (Sakaitani & Ohfune, 1990).

properties

IUPAC Name

tert-butyl N-[2-(4-methylbenzoyl)furan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-11-5-7-12(8-6-11)14(19)15-13(9-10-21-15)18-16(20)22-17(2,3)4/h5-10H,1-4H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLJUJOVZZUCWAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C=CO2)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[2-(4-methylbenzoyl)furan-3-yl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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